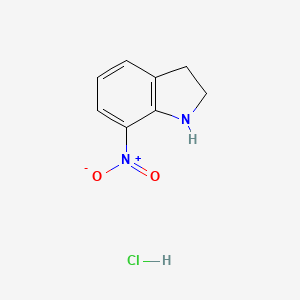

7-Nitroindoline hydrochloride

CAS No.: 2173992-22-6

Cat. No.: VC11658664

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2173992-22-6 |

|---|---|

| Molecular Formula | C8H9ClN2O2 |

| Molecular Weight | 200.62 g/mol |

| IUPAC Name | 7-nitro-2,3-dihydro-1H-indole;hydrochloride |

| Standard InChI | InChI=1S/C8H8N2O2.ClH/c11-10(12)7-3-1-2-6-4-5-9-8(6)7;/h1-3,9H,4-5H2;1H |

| Standard InChI Key | VZHMOVIJXOLTKW-UHFFFAOYSA-N |

| SMILES | C1CNC2=C1C=CC=C2[N+](=O)[O-].Cl |

| Canonical SMILES | C1CNC2=C1C=CC=C2[N+](=O)[O-].Cl |

Introduction

Chemical Identity and Structural Characteristics

7-Nitroindoline hydrochloride (CHNO·HCl) is the hydrochloride salt of 7-nitroindoline, a bicyclic aromatic amine. The compound features a nitro group at the 7-position of the indoline scaffold, which is critical for its light-sensitive behavior. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 206.62 g/mol |

| Melting Point | 220–225°C (decomposes) |

| Solubility | Soluble in water, DMSO, MeOH |

| Absorption Maximum | ~340 nm (UV) |

The nitro group at the 7-position activates the indoline core for photochemical reactions, while the hydrochloride counterion improves solubility in physiological buffers .

Synthesis and Derivatives

The synthesis of 7-nitroindoline hydrochloride typically begins with 7-nitroindole, which undergoes selective reduction and subsequent salt formation. A representative pathway involves:

-

Reduction of 7-Nitroindole: Catalytic hydrogenation or borohydride-mediated reduction converts the indole to indoline .

-

Acetylation: Protection of the amine group using acetic anhydride yields N-acetyl-7-nitroindoline .

-

Hydrochloride Formation: Treatment with HCl gas or aqueous HCl produces the hydrochloride salt .

Recent advancements include the development of anionically substituted derivatives, such as 5-methoxycarbonylmethyl-7-nitroindoline hydrochloride, which exhibit enhanced photorelease kinetics for neurotransmitters like glutamate .

Upon UV irradiation (300–350 nm), 7-nitroindoline hydrochloride undergoes a photosolvolysis reaction. The nitro group absorbs photons, leading to excitation of the indoline core and cleavage of the C–N bond. This releases the caged effector molecule (e.g., neurotransmitter) and generates a nitroso intermediate :

Key features of the photoreaction:

-

Sub-microsecond release kinetics: Enables real-time study of synaptic transmission .

-

Wavelength specificity: Irradiation at 340–365 nm minimizes cellular phototoxicity .

-

Aqueous compatibility: The hydrochloride salt remains stable in physiological buffers .

Applications in Neuroscience

Caged Neurotransmitters

7-Nitroindoline hydrochloride derivatives serve as photolabile protecting groups for:

-

Glutamate: Uncaging with 1–5 ms light pulses allows precise activation of NMDA receptors .

-

GABA and Glycine: Despite partial receptor binding, these conjugates enable localized inhibitory signaling studies .

DNA/RNA Modifications

Incorporation of N-acetyl-7-nitroindoline into oligonucleotides enables light-controlled crosslinking with complementary RNA strands. For example:

-

ODN 3 (5′-CTT-T-9-TTC-TCC-TTT-CT-3′) forms covalent adducts with RNA upon UV exposure, facilitating studies of nucleic acid interactions .

Comparative Analysis of Derivatives

Recent Innovations (2020–2025)

-

Two-Photon Uncaging: Nonlinear excitation at 720 nm enables deeper tissue penetration in brain slices .

-

Red-Shifted Variants: Introduction of electron-donating groups shifts absorption to 400–450 nm, reducing UV exposure .

-

Cryogenic Applications: Photoactivation at 77K permits ultrafast kinetic studies of receptor activation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume